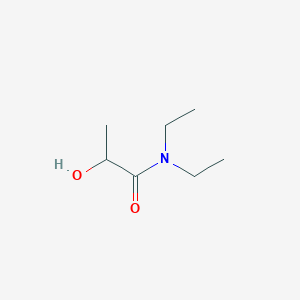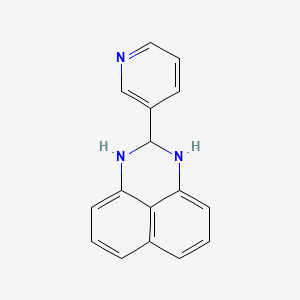
2-Phenyl-6-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by the presence of a phenyl group at the second position and a propyl group at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-propylpyridine typically involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group. One common method involves the use of Grignard reagents, where phenyl magnesium bromide reacts with pyridine to form the phenyl-substituted pyridine. The propyl group can then be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 2-Phenyl-6-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Nitro, sulfo, or halogenated phenyl-pyridine derivatives
科学的研究の応用
2-Phenyl-6-propylpyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science
作用機序
The mechanism of action of 2-Phenyl-6-propylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming complexes that exhibit unique photophysical properties. These complexes can interact with biological molecules, influencing various cellular processes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
2-Phenylpyridine: Similar in structure but lacks the propyl group at the sixth position.
6-Propylpyridine: Lacks the phenyl group at the second position, making it less versatile in forming complex structures.
Phenylpyridine Derivatives: Various derivatives with different substituents on the phenyl or pyridine ring, each exhibiting unique properties and applications.
Uniqueness: 2-Phenyl-6-propylpyridine stands out due to the combined presence of both phenyl and propyl groups, which enhances its reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in the synthesis of complex organic compounds and materials.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
2-phenyl-6-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h3-6,8-11H,2,7H2,1H3 |
InChIキー |
MKPHUNGESDHDMR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)



![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)

![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)
![1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)

